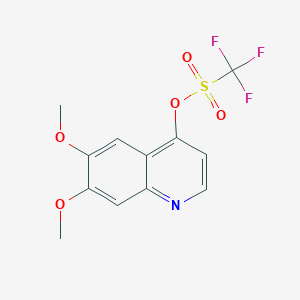![molecular formula C9H7BrO5 B3287924 Methyl 6-bromo-7-hydroxybenzo[d][1,3]dioxole-5-carboxylate CAS No. 848772-89-4](/img/structure/B3287924.png)
Methyl 6-bromo-7-hydroxybenzo[d][1,3]dioxole-5-carboxylate
Descripción general
Descripción
Methyl 6-bromo-7-hydroxybenzo[d][1,3]dioxole-5-carboxylate: is a chemical compound with the molecular formula C9H7BrO5 and a molecular weight of 275.05 g/mol . This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a methylenedioxy group attached to a benzene ring, making it a unique and versatile molecule in various scientific applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 6-bromo-7-hydroxybenzo[d][1,3]dioxole-5-carboxylic acid as the starting material.
Reaction Conditions: The carboxylic acid group is esterified using methyl alcohol in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions.
Purification: The resulting ester is purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is produced in batches to ensure quality control and consistency.
Continuous Flow Synthesis: Advanced methods may employ continuous flow synthesis for large-scale production, which offers better control over reaction parameters and improved safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in 6-hydroxy-7-hydroxybenzo[d][1,3]dioxole-5-carboxylate .
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups , through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as ammonia or alkyl halides are employed, often in the presence of a base.
Major Products Formed:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Hydrogenated derivatives.
Substitution Products: Alkylated or arylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit or activate certain enzymes, leading to changes in biological processes. The exact mechanism depends on the specific application and the molecular environment in which the compound is used.
Comparación Con Compuestos Similares
Methyl 6-hydroxybenzo[d][1,3]dioxole-5-carboxylate: Lacks the bromine atom.
Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate: Contains a methoxy group instead of a hydroxyl group.
Uniqueness: The presence of both bromine and hydroxyl groups in Methyl 6-bromo-7-hydroxybenzo[d][1,3]dioxole-5-carboxylate makes it distinct from similar compounds, providing unique chemical reactivity and biological activity.
This compound
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
methyl 6-bromo-7-hydroxy-1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO5/c1-13-9(12)4-2-5-8(15-3-14-5)7(11)6(4)10/h2,11H,3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHZPIIXBMEMRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1Br)O)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


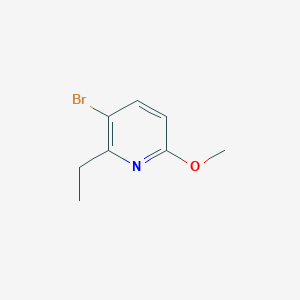
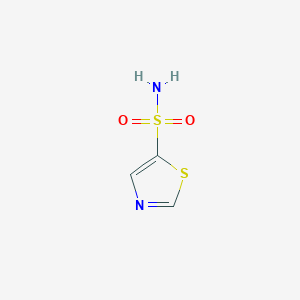
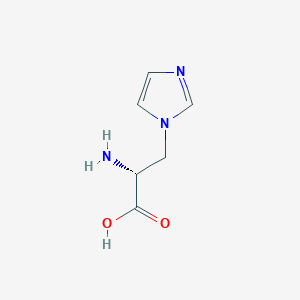
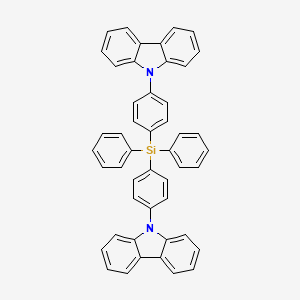
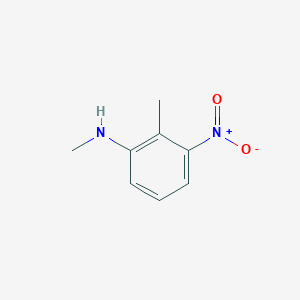
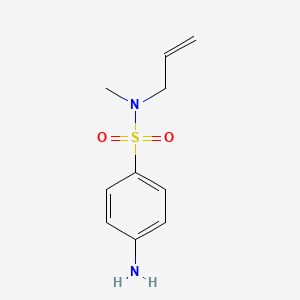
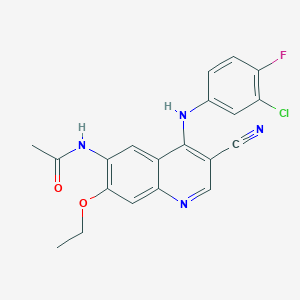
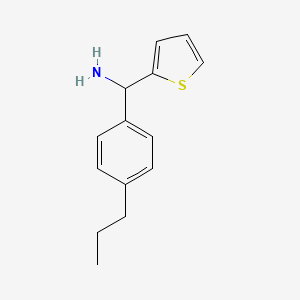
![2-Methylbenzo[d]oxazol-7-amine](/img/structure/B3287907.png)
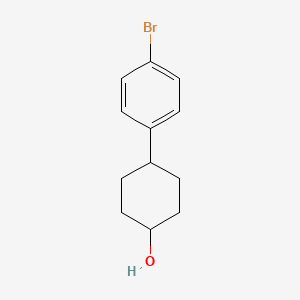
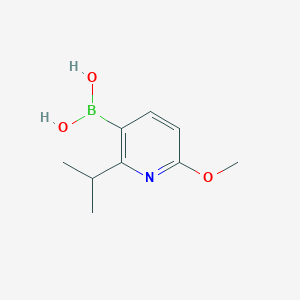
![5-bromo-1-(methylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3287938.png)
![2(1H)-Pyrazinone, 5-bromo-1-[(4-methoxyphenyl)methyl]-](/img/structure/B3287954.png)
